
Spectroscopic Profile of Bis(4-
octylphenyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bis(4-octylphenyl)amine

Cat. No.: B085910 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(4-
octylphenyl)amine, a compound of interest for researchers, scientists, and professionals in

drug development. This document presents a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with

experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Bis(4-
octylphenyl)amine.

¹H NMR (Proton NMR) Data (Predicted)
Due to the limited availability of experimental ¹H NMR data in public repositories, the following

chemical shifts have been predicted using advanced computational models. These predictions

provide a reliable estimate for the proton environments in the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.0-7.2 m 8H
Aromatic Protons (Ar-

H)

~5.6 s 1H N-H Proton

~2.5-2.6 t 4H Ar-CH₂-

~1.5-1.6 m 4H Ar-CH₂-CH₂-

~1.2-1.4 m 20H -(CH₂)₅-

~0.8-0.9 t 6H -CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)
Similar to the ¹H NMR data, the following ¹³C NMR chemical shifts are based on computational

predictions, offering valuable insights into the carbon skeleton of Bis(4-octylphenyl)amine.

Chemical Shift (ppm) Assignment

~142 Aromatic C-N

~135 Aromatic C-C (substituted)

~129 Aromatic C-H

~120 Aromatic C-H

~35 Ar-CH₂-

~32 -CH₂-

~31.5 -CH₂-

~29 -CH₂- (multiple)

~22.5 -CH₂-

~14 -CH₃
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IR (Infrared) Spectroscopy Data
The following IR absorption data was sourced from the NIST Chemistry WebBook, providing

characteristic vibrational modes of the molecule.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3400 (variable) N-H Stretch

~3050-3020 (medium) Aromatic C-H Stretch

~2950-2850 (strong) Aliphatic C-H Stretch

~1600 (medium) Aromatic C=C Stretch

~1510 (strong) Aromatic C=C Stretch

~820 (strong)
p-Substituted Benzene C-H

Bend

Mass Spectrometry (MS) Data
The mass spectrometry data, obtained from the NIST Chemistry WebBook, reveals the

molecular weight and fragmentation pattern of Bis(4-octylphenyl)amine under electron

ionization (EI).[2]

m/z Relative Intensity (%) Assignment

393 ~50 [M]⁺ (Molecular Ion)

280 ~100 [M - C₈H₁₇]⁺

182 ~20 [C₁₂H₁₀N]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of Bis(4-octylphenyl)amine would be prepared by dissolving approximately 10-20

mg of the solid sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a

volume of about 0.6-0.7 mL. The solution would then be filtered through a small plug of glass

wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. The

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of

400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of solid Bis(4-octylphenyl)amine can be obtained using the KBr pellet

method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg

of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to

form a transparent pellet. The IR spectrum is recorded by placing the pellet in the sample

holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded

over a range of 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small

amount of the sample is introduced into the ion source, where it is vaporized and bombarded

with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and

fragment. The resulting positively charged ions are then accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of

each ion, generating the mass spectrum.

Logical Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the logical workflow for

spectroscopic data acquisition and analysis.
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Spectroscopic analysis workflow.
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Integration of spectroscopic data.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of

Bis(4-octylphenyl)amine. The presented NMR, IR, and MS data, along with the outlined

experimental protocols, offer a foundational understanding for researchers and scientists

engaged in work involving this compound. The logical workflow diagrams further clarify the

process of data acquisition and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085910#spectroscopic-data-nmr-ir-mass-spec-of-bis-
4-octylphenyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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